molecular formula C10H11Cl2NO2 B14659445 N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 51103-61-8

N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B14659445
CAS No.: 51103-61-8
M. Wt: 248.10 g/mol
InChI Key: SLRMUZJQXCVWIH-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group attached to a hydroxy-methylpropanamide moiety, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include maintaining a temperature range of 0°C to 110°C to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide stands out due to its unique combination of a hydroxy-methylpropanamide moiety with a dichlorophenyl group. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,15)9(14)13-8-4-6(11)3-7(12)5-8/h3-5,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRMUZJQXCVWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40851250
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40851250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51103-61-8
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40851250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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